molecular formula C13H8FN3S2 B2475826 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide CAS No. 338408-86-9

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide

Cat. No.: B2475826
CAS No.: 338408-86-9
M. Wt: 289.35
InChI Key: UFXPCKBVAOPJIJ-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structure incorporates a 1,2,3-thiadiazole core, a privileged scaffold known for its diverse biological activities. Thiadiazole derivatives are extensively investigated as potential therapeutic agents due to their ability to mimic pyrimidine bases, which can allow them to interfere with critical cellular processes in pathogens and abnormal cells . Research on analogous structures has demonstrated potent biological properties, including anticancer activity through mechanisms such as the inhibition of focal adhesion kinase (FAK) and tubulin polymerization , as well as antiviral effects against plant viruses like the tobacco mosaic virus (TMV) . The specific 4-fluorophenyl and 2-pyridinyl sulfide substituents on the thiadiazole ring are designed to optimize the compound's electronic properties, binding affinity, and ability to cross biological membranes, thereby enhancing its potential as a lead molecule . This compound is provided as a high-purity analytical reference standard for research purposes only. It is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and biochemical assay development. This product is for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

4-(4-fluorophenyl)-5-pyridin-2-ylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3S2/c14-10-6-4-9(5-7-10)12-13(19-17-16-12)18-11-3-1-2-8-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXPCKBVAOPJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide typically involves the reaction of 4-fluorophenyl isothiocyanate with 2-pyridyl hydrazine under specific conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds related to thiadiazoles exhibit significant antifungal properties. Studies have shown that derivatives with similar structures can effectively inhibit fungal strains such as Candida albicans and Rhodotorula mucilaginosa, often outperforming traditional antifungals like fluconazole . The mechanism typically involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. For example, compounds containing similar thiadiazole frameworks demonstrated cytotoxic effects against various cancer cell lines, including liver and breast cancer cells. The selectivity index (SI) values of these compounds suggest they may be more effective than established chemotherapeutic agents like methotrexate . Molecular docking studies further support their potential as inhibitors of critical enzymes involved in cancer progression.

Antiviral Applications

Recent studies have highlighted the potential of thiadiazole-based compounds in combating viral infections, including SARS-CoV-2. The inhibition of viral proteases is crucial for developing effective antiviral agents. Compounds with a thiadiazole core have shown promise in inhibiting the main protease (Mpro) of SARS-CoV-2, suggesting their utility in treating COVID-19 .

Case Studies and Research Findings

StudyFocusKey Findings
Synthesis and characterizationEstablished efficient synthesis routes for thiadiazole derivatives.
Antifungal activityDemonstrated superior efficacy against Candida species compared to fluconazole.
Antiviral activityIdentified as potential inhibitors of SARS-CoV-2 protease, highlighting their role in COVID-19 treatment.
Anticancer propertiesShowed significant cytotoxicity against HepG2 liver cancer cells with promising selectivity indices.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide and analogous compounds:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Structural Features
This compound C₁₃H₈FN₃S₂ - 4-Fluorophenyl
- 2-Pyridinyl sulfide
297.3 Planar thiadiazole core with perpendicular fluorophenyl group (inferred from )
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-nitro-4-(trifluoromethyl)phenyl sulfide C₁₅H₇Cl₂F₃N₃O₂S₂ - 2,4-Dichlorophenyl
- Nitro and trifluoromethyl groups
452.26 Enhanced electron-withdrawing effects; likely lower solubility ()
4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone C₁₅H₁₂N₂O₂S₂ - Methylphenyl
- Sulfone (SO₂) linkage
316.4 Sulfone group increases polarity and stability ()
1,3,4-Thiadiazole derivatives (e.g., compound 4/5 from ) C₂₀H₁₅ClF₂N₆S (compound 4) - Chlorophenyl/fluorophenyl
- Triazole-pyrazoline-thiazole hybrid
~480–500 Extended π-conjugation; isostructural triclinic packing ()

Key Observations:

The sulfide linkage (C–S–C) in the target compound contrasts with the sulfone (C–SO₂–C) in , which increases oxidative stability but reduces nucleophilicity.

Structural Flexibility :

  • Compounds like those in exhibit isostructural triclinic packing with two independent molecules per asymmetric unit, suggesting similar crystallographic behavior for the target compound .
  • The perpendicular fluorophenyl group in related structures () may sterically hinder interactions compared to planar analogs.

Biological Relevance: While 1,3,4-thiadiazole derivatives () are known for medicinal applications (e.g., antimicrobial, anticancer), the 1,2,3-thiadiazole isomer in the target compound has underexplored bioactivity. Its pyridinyl sulfide moiety may mimic pharmacophores in kinase inhibitors (e.g., SYK inhibitors in ).

Biological Activity

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide is a compound of interest due to its potential pharmacological properties. Thiadiazole derivatives, in general, have been recognized for their diverse biological activities including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure consists of a thiadiazole ring substituted with a 4-fluorophenyl group and a pyridinyl sulfide moiety. The synthesis typically involves the reaction of 4-fluorophenyl thiol with 4-methyl-1,2,3-thiadiazole-5-thiol under basic conditions. The reaction is conducted at elevated temperatures to ensure high yield and purity of the product.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound has shown potential in inhibiting cell proliferation by targeting specific enzymes involved in cancer pathways. This inhibition may lead to reduced tumor growth in various cancer cell lines .
  • Antimicrobial Properties : Thiadiazole derivatives are known for their antibacterial and antifungal activities. Research indicates that this compound may disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Biological Activity Data

A summary of biological activities associated with the compound is presented in the following table:

Activity Mechanism Reference
AnticancerInhibition of cell proliferation
AntibacterialDisruption of cell membrane integrity
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines
AntifungalInhibition of fungal growth through metabolic disruption

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • Anticancer Study : A study evaluated the anticancer effects of various thiadiazole derivatives on human cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of thiadiazole compounds against a range of bacterial strains. The findings demonstrated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
  • Anti-inflammatory Research : Research highlighted the anti-inflammatory properties of thiadiazole derivatives through in vivo models where they effectively reduced edema and inflammatory markers when compared to untreated groups .

Q & A

Q. What are the common synthetic routes for 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide, and how can reaction conditions be optimized?

The synthesis of thiadiazole derivatives typically involves cyclization reactions of thiosemicarbazides or oxidative coupling of thiol intermediates. For example, sulfide precursors can be oxidized to sulfoxides using sodium periodate (NaIO₄) in a mixed solvent system (THF/acetone/water) at elevated temperatures (313–338 K), achieving yields >80% . Key optimizations include solvent polarity adjustments, stoichiometric control of oxidants, and reaction time monitoring via HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : To verify substituent positions and aromatic proton environments, particularly distinguishing fluorophenyl (δ ~7.0–7.5 ppm) and pyridinyl (δ ~8.0–8.5 ppm) signals .
  • HPLC : Reversed-phase C8 columns with mobile phases like methanol/KH₂PO₄ buffer (pH 2.3) ensure purity assessment and separation of racemic mixtures .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of thiadiazole derivatives?

Single-crystal X-ray diffraction using SHELXL software provides precise bond lengths, angles, and dihedral angles. For example, in related fluorophenyl-thiadiazole structures:

  • The thiadiazole ring exhibits planarity (mean deviation <0.02 Å), with dihedral angles of ~25° between the thiadiazole and fluorophenyl groups .
  • Intermolecular interactions (e.g., hydrogen bonds: N–H⋯O, 2.08 Å) stabilize crystal packing . Refinement protocols in SHELXL include TWIN/BASF commands for handling twinned data .

Q. What strategies are effective in separating enantiomers of sulfoxide-containing analogs, and how is absolute configuration determined?

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases resolve sulfoxide enantiomers .
  • X-ray Analysis : The absolute configuration (R/S) is assigned via Flack parameters or resonant scattering in SHELXL, validated against Cahn-Ingold-Prelog priorities . For example, the (R)-sulfoxide enantiomer shows distinct O15⋯H24 hydrogen bonding (2.08 Å) in crystal structures .

Q. How do computational methods contribute to understanding the structure-activity relationships (SAR) of thiadiazole-based inhibitors?

  • Docking Studies : AutoDock Vina or Glide predicts binding modes to target proteins (e.g., MAP kinase), highlighting critical interactions between the thiadiazole sulfur and catalytic lysine residues .
  • MD Simulations : GROMACS simulations assess stability of ligand-protein complexes, with RMSD <2.0 Å over 100 ns trajectories indicating robust binding .
  • QSAR Models : Hammett constants (σ) for the 4-fluorophenyl group correlate with inhibitory potency (IC₅₀) in enzyme assays .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported crystallographic data for structurally similar compounds?

  • Validation Tools : Use PLATON/CHECKCIF to flag ADDs (alert level A/B) in crystallographic reports. For example, unresolved solvent molecules in low-resolution (<0.8 Å) datasets require SQUEEZE processing .
  • Cross-Validation : Compare thermal parameters (B-factors) of analogous structures; Bavg >5 Ų for flexible sulfoxide groups may indicate disorder .

Q. What experimental and computational approaches reconcile conflicting biological activity data in thiadiazole derivatives?

  • Dose-Response Curves : Replicate IC₅₀ measurements under standardized conditions (e.g., 72 hr incubations, 5% CO₂) to minimize assay variability .
  • Meta-Analysis : Pool data from PubChem BioAssay (AID 743255) to identify outliers using Grubbs’ test (α=0.05) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Thiadiazole Derivatives

ParameterValue (Example)Reference
Space GroupP2₁/c
Dihedral Angle (Thiadiazole-Fluorophenyl)24.9°
Hydrogen Bond (N–H⋯O)2.08 Å
R Factor0.031

Q. Table 2. Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
NaIO₄ Stoichiometry1.8–2.0 equiv↑ Yield (75→81%)
Temperature338 K↑ Conversion
Solvent Ratio (THF:H₂O)1:1.5↓ Byproducts

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